molecular formula C15H22N2O2 B2835660 Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1784019-93-7

Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2835660
CAS No.: 1784019-93-7
M. Wt: 262.353
InChI Key: ULUXSTQSQMDTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tetrahydroquinoline Research

The tetrahydroquinoline scaffold has been a cornerstone of heterocyclic chemistry since its first reported synthesis in the early 20th century. Early methodologies focused on the hydrogenation of quinoline derivatives using heterogeneous catalysts, a process that remains relevant today due to its scalability and cost-effectiveness. The discovery of bioactive tetrahydroquinoline derivatives, such as the antiparasitic agent oxamniquine, highlighted the scaffold’s potential in medicinal chemistry. By the 1980s, advances in asymmetric catalysis enabled the production of enantiomerically pure tetrahydroquinolines, which became critical for studying chiral-dependent biological interactions.

A pivotal shift occurred with the integration of substituents like aminomethyl groups, which enhanced solubility and target binding affinity. For instance, the introduction of aminomethyl-tetrahydroquinolines in the 1990s allowed researchers to explore their utility as kinase inhibitors and neurotransmitter analogs. These developments were paralleled by innovations in protective group chemistry, particularly the adoption of Boc groups to stabilize reactive amines during multi-step syntheses.

Significance of Aminomethyl-Substituted Tetrahydroquinolines in Medicinal Chemistry

Aminomethyl-substituted tetrahydroquinolines occupy a unique niche due to their dual functionality: the tetrahydroquinoline core provides rigidity and aromatic stacking potential, while the aminomethyl group enables hydrogen bonding and covalent interactions with biological targets. This combination has led to their use in diverse therapeutic areas:

Application Role of Aminomethyl Group Example Derivatives
Neurological Disorders Enhances blood-brain barrier permeability Dopamine receptor modulators
Anticancer Agents Binds ATP pockets in kinases Cyclin-dependent kinase inhibitors
Antibacterial Compounds Disrupts bacterial cell wall synthesis Peptidoglycan analogs

The tert-butyl 6-(aminomethyl) variant, in particular, serves as a key intermediate in synthesizing candidates for neurodegenerative disease therapeutics. Its Boc-protected amine ensures stability during solid-phase peptide synthesis, while the aminomethyl side chain can be functionalized post-deprotection to introduce fluorophores or biotin tags for mechanistic studies.

N-Protection Strategies in Heterocyclic Chemistry

The Boc group has become the gold standard for N-protection in tetrahydroquinoline chemistry due to its orthogonal stability and mild deprotection conditions. A comparative analysis of protective strategies reveals its advantages:

Protecting Group Deprotection Method Compatibility Use Case
Boc Thermal or acidic conditions Stable under basic conditions Multi-step syntheses
Fmoc Piperidine Acid-sensitive Solid-phase synthesis
Cbz Hydrogenolysis Incompatible with reducible groups Early-stage intermediates

In the synthesis of tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran, achieving yields exceeding 75%. Recent advances in continuous-flow systems have further refined Boc deprotection, enabling selective removal at elevated temperatures (150–240°C) without acid catalysts, thereby preserving acid-sensitive functional groups.

Current Research Landscape and Knowledge Gaps

Despite progress, several challenges persist:

  • Synthetic Efficiency : Current routes to aminomethyl-tetrahydroquinolines often require multi-step sequences with moderate yields. For example, the Heck coupling and reductive amination steps used to install the aminomethyl group have inherent limitations in stereocontrol.
  • Selective Deprotection : While thermal Boc removal in flow reactors shows promise, achieving selectivity between primary and secondary amines remains elusive.
  • Underexplored Applications : Most research focuses on pharmaceutical uses, but the compound’s potential in material science—such as in conductive polymers or metal-organic frameworks—is largely untapped.

Emerging techniques like electrochemical synthesis and machine learning-guided catalyst design may address these gaps. For instance, predictive models could identify optimal hydrogenation conditions for tetrahydroquinoline derivatives, reducing reliance on trial-and-error approaches.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8,10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUXSTQSQMDTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784019-93-7
Record name tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a secondary amine, followed by reduction to introduce the aminomethyl group.

    Protection of the Amine Group: The amine group is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include quinoline derivatives.

    Reduction: The major products include tetrahydroquinoline derivatives.

    Substitution: The major products include substituted quinoline derivatives.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Modifications

The table below highlights key structural differences between the target compound and analogues:

Compound Name Substituents (Position) Key Features Reference
tert-Butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate Boc (1), aminomethyl (6) Polar aminomethyl group; Boc protection enhances stability N/A
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) 1-Methylpiperidin-4-yl (1) Bulky substituent; increased lipophilicity
tert-Butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (59) Boc-protected piperidine (linked to N1) Extended piperidine-Boc system; altered steric effects
(RS)-tert-Butyl 2-[2-(methoxycarbonyl)phenyl]-1,2,3,4-tetrahydroquinoline-1-carboxylate (4) Methoxycarbonylphenyl (2) Aromatic ester substituent; potential for π-π interactions
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Boc (2), hydroxy (6) (isoquinoline core) Isoquinoline backbone; hydroxy group introduces H-bonding capacity
tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate Boc (1), methoxy (6) Methoxy group enhances electron density; reduced reactivity vs. aminomethyl

Physical and Spectral Properties

  • Aminomethyl Derivative: Expected to show distinct $ ^1H $ NMR signals for the Boc group (~1.4 ppm, singlet) and aminomethyl protons (~2.8–3.2 ppm, multiplet) .
  • Methoxy Analogues : Exhibit downfield-shifted aromatic protons due to electron-donating methoxy groups (e.g., ~6.8–7.2 ppm for Compound 4 ) .
  • Hydroxy Derivatives : Broad $ ^1H $ NMR peaks for -OH groups (~5–6 ppm) and IR stretches at 3200–3400 cm$ ^{-1} $ .

Biological Activity

Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (TBAMTQ) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

TBAMTQ features a tert-butyl group , an aminomethyl group , and a tetrahydroquinoline core . The synthesis of TBAMTQ typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine in the presence of an acid catalyst.
  • Introduction of the Aminomethyl Group : Formaldehyde and a secondary amine are used, followed by reduction to introduce the aminomethyl group.
  • Protection of the Amine Group : The amine is protected using tert-butyl dicarbonate (Boc2O), forming tert-butyl carbamate.

Anticancer Properties

Research indicates that TBAMTQ exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that TBAMTQ significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway .

Antimicrobial Activity

TBAMTQ has also been evaluated for its antimicrobial properties. A study reported that TBAMTQ displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness against these pathogens suggests its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, TBAMTQ has shown promise as an anti-inflammatory agent. Experimental models have indicated that TBAMTQ can reduce inflammation markers in induced models of acute inflammation. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases .

The biological activity of TBAMTQ is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : TBAMTQ may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activity related to inflammation and immune responses.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that TBAMTQ effectively induces apoptosis through caspase activation pathways. The results indicated that treatment with TBAMTQ led to increased levels of cleaved PARP and caspase-3, suggesting a potent apoptotic effect .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, TBAMTQ was tested against multiple bacterial strains. The findings highlighted its broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus, which poses significant clinical challenges .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
TBAMTQHighModerateModerate
Quinoline Derivative AModerateHighLow
Quinoline Derivative BLowModerateHigh

This table illustrates how TBAMTQ compares with other quinoline derivatives regarding its biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as condensation of aniline derivatives with aldehydes, followed by cyclization to form the tetrahydroquinoline core. Introduction of the aminomethyl group can be achieved via nucleophilic substitution or reductive amination. Key steps include:

  • Cyclization : Use of acidic or basic conditions (e.g., HCl/EtOH or NaH) to promote ring closure.
  • Aminomethylation : Reaction with formaldehyde and ammonium chloride under controlled pH (6–7) to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
    Critical parameters include solvent choice (e.g., dichloromethane for solubility) and temperature control (0–25°C) to minimize decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the tetrahydroquinoline scaffold and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons). The aminomethyl group appears as a triplet near δ 3.0–3.5 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 291.18).
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1680 cm1^{-1} (C=O of the carboxylate) validate functional groups.
    Cross-validation with elemental analysis ensures purity (>95%) .

Q. What are the known biological activities of this compound?

  • Methodological Answer : Preliminary studies report antimicrobial (e.g., MIC = 8 µg/mL against S. aureus) and anticancer activity (IC50_{50} = 15 µM in HeLa cells). These are assessed via:

  • Antimicrobial Assays : Broth microdilution methods (CLSI guidelines).
  • Cytotoxicity Testing : MTT or SRB assays with dose-response curves.
    Mechanistic hypotheses include disruption of bacterial cell membranes or inhibition of eukaryotic topoisomerases .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

  • Methodological Answer :

  • Optimized Aminomethylation : Use of Boc-protected intermediates to prevent over-alkylation.
  • Catalytic Systems : Employ Pd/C or Raney Ni for selective reductions.
  • In Situ Monitoring : TLC or HPLC tracking to halt reactions at ~90% conversion.
    Yield improvements (from 45% to 65%) are achievable by replacing THF with DMF as a solvent, enhancing intermediate stability .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay Conditions : Standardize cell lines, serum concentrations, and incubation times.
  • Compound Stability : Perform stability tests (HPLC) in assay media to detect degradation.
  • Positive Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to validate experimental setups.
    Statistical validation (e.g., triplicate repeats, ANOVA) is critical .

Q. What strategies elucidate the compound’s mechanism of action in anticancer activity?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins.
  • Molecular Docking : Simulations (AutoDock Vina) predict interactions with kinases or DNA-binding proteins.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or MAPK signaling).
    In vitro validation via kinase inhibition assays (e.g., ATP-Glo) confirms target engagement .

Q. How do structural modifications affect its biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing aminomethyl with hydroxyl or halogen groups).
  • Activity Profiling : Compare IC50_{50} values and selectivity indices.
  • Computational Modeling : QSAR models correlate substituent properties (logP, polar surface area) with activity.
    For example, bromine substitution at position 6 enhances cytotoxicity but reduces solubility .

Q. What analytical challenges arise in studying its stability and solubility?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO:PBS mixtures) or nanoformulations to enhance aqueous solubility.
  • Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., tert-butyl cleavage).
  • Crystallography : Single-crystal X-ray diffraction confirms solid-state stability and polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.